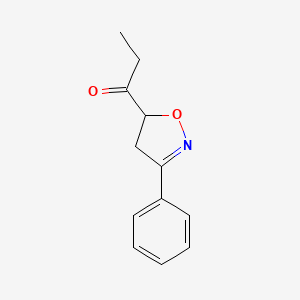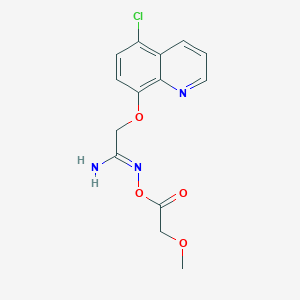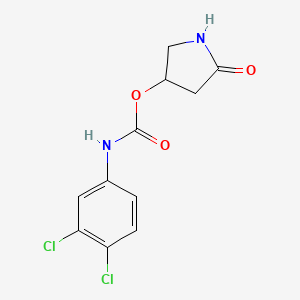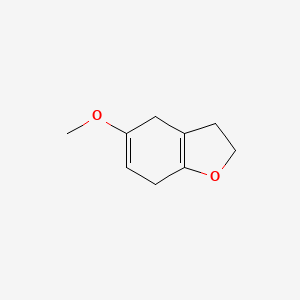
3-(1H-Pyrazol-1-yl)furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Pyrazol-1-yl)furan-2,5-dione is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of both nitrogen and oxygen heteroatoms in its structure allows for diverse chemical reactivity and potential interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2,5-dione with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrazol-1-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or furan rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrazol-1-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound also features a pyrazole and furan ring but includes additional functional groups that may alter its biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but are fused with a pyridine ring, leading to different chemical and biological properties.
Uniqueness
3-(1H-Pyrazol-1-yl)furan-2,5-dione is unique due to its specific combination of pyrazole and furan rings, which allows for a distinct set of chemical reactions and potential biological activities. Its structure provides a versatile platform for the development of new compounds with targeted properties.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
3-pyrazol-1-ylfuran-2,5-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-5(7(11)12-6)9-3-1-2-8-9/h1-4H |
Clave InChI |
NCALTTNSSVCIGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B12886184.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)

